Cas no 106830-34-6 (4-Iodo-1h-indole-3-carboxylic acid)

4-Iodo-1h-indole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-1h-indole-3-carboxylic acid
- CS-0440712
- DB-272575
- 4-IODO-1H-INDOLE-3-CARBOXYLICACID
- SB30462
- 106830-34-6
- DTXSID80553665
- 4-IODO-1H-INDOLE-3-CARBOXYLIC ACID
- 4-Iodo-1H-indole-3-carboxylic acid
-
- MDL: MFCD15474906
- インチ: InChI=1S/C9H6INO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13)
- InChIKey: BXGFEEUHEUALFB-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C2C(=CNC2=C1)C(=O)O)I
計算された属性
- せいみつぶんしりょう: 286.94433g/mol
- どういたいしつりょう: 286.94433g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-Iodo-1h-indole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM148308-1g |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 95% | 1g |
$805 | 2021-08-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0454-250mg |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 96% | 250mg |
3561.78CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0454-5g |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 96% | 5g |
41384.47CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0454-1g |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 96% | 1g |
¥12066.64 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511379-250mg |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 98% | 250mg |
¥4985.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1126140-1g |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 95% | 1g |
$1545 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511379-500mg |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 98% | 500mg |
¥7530.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1126140-250mg |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 95% | 250mg |
$480 | 2025-02-28 | |
eNovation Chemicals LLC | Y1126140-250mg |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 95% | 250mg |
$480 | 2024-07-28 | |
eNovation Chemicals LLC | Y1126140-500mg |
4-Iodo-1H-indole-3-carboxylic acid |
106830-34-6 | 95% | 500mg |
$825 | 2024-07-28 |
4-Iodo-1h-indole-3-carboxylic acid 関連文献
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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S. Ahmed Chem. Commun., 2009, 6421-6423
4-Iodo-1h-indole-3-carboxylic acidに関する追加情報
Introduction to 4-Iodo-1H-indole-3-carboxylic acid (CAS No. 106830-34-6)
4-Iodo-1H-indole-3-carboxylic acid, identified by the Chemical Abstracts Service number 106830-34-6, is a significant intermediate in the realm of organic synthesis and pharmaceutical research. This compound belongs to the indole family, a heterocyclic aromatic structure that has garnered considerable attention due to its diverse biological activities and synthetic utility. The presence of both an iodine substituent at the 4-position and a carboxylic acid group at the 3-position endows this molecule with unique reactivity, making it a valuable building block for the development of novel therapeutic agents.
The indole core is a privileged scaffold in medicinal chemistry, featuring prominently in numerous bioactive molecules, including antimicrobial, antiviral, and anticancer agents. The introduction of an iodine atom at the 4-position enhances the electrophilicity of the indole ring, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These transformations are pivotal in constructing complex molecular architectures, enabling the synthesis of structurally diverse libraries for drug discovery.
The carboxylic acid functionality at the 3-position provides an additional handle for chemical manipulation. It can be readily converted into various derivatives, such as esters, amides, and anhydrides, which are common pharmacophores in drug design. Moreover, the carboxylate group can participate in coordination chemistry, allowing for the development of metal-organic frameworks (MOFs) and other materials with potential applications in catalysis and sensing.
Recent advancements in synthetic methodologies have highlighted the utility of 4-Iodo-1H-indole-3-carboxylic acid in constructing biologically relevant scaffolds. For instance, researchers have leveraged this compound to develop novel indole-based inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors exhibit promising preclinical activity in models of chronic diseases, underscoring the therapeutic potential of derivatives derived from this core structure.
In addition to its pharmaceutical applications, 4-Iodo-1H-indole-3-carboxylic acid has found utility in materials science. The indole moiety's ability to absorb visible light makes it a candidate for organic semiconductors and photovoltaic materials. Furthermore, the iodine atom serves as a handle for further functionalization via photoredox catalysis, enabling the synthesis of conjugated polymers with applications in optoelectronics.
The synthesis of 4-Iodo-1H-indole-3-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. One common route involves the iodination of 1H-indole-3-carboxylic acid using an appropriate iodinating agent under controlled conditions. This approach ensures high regioselectivity, yielding the desired product with minimal side reactions. Advances in catalytic systems have further refined these processes, improving yield and reducing environmental impact.
The compound's stability under various storage conditions is another critical consideration. Proper handling and storage are essential to maintain its integrity and prevent degradation. Typically, 4-Iodo-1H-indole-3-carboxylic acid is stored in a cool, dry place under an inert atmosphere to prevent moisture absorption and oxidation.
Quality control plays a pivotal role in ensuring the purity and consistency of 4-Iodo-1H-indole-3-carboxylic acid. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry are employed to verify its identity and assess its purity. These methods provide critical data for researchers to ensure that their synthetic transformations proceed as intended.
The growing interest in 4-Iodo-1H-indole-3-carboxylic acid underscores its importance as a versatile intermediate in modern chemistry. As synthetic methodologies continue to evolve, new applications for this compound are likely to emerge, further expanding its utility in pharmaceuticals and materials science. The integration of computational chemistry tools has also enhanced our understanding of its reactivity patterns, enabling more efficient and targeted synthetic strategies.
In conclusion,4-Iodo-1H-indole-3-carboxylic acid (CAS No. 106830-34-6) represents a cornerstone molecule in synthetic organic chemistry with far-reaching implications across multiple disciplines. Its unique structural features make it an indispensable tool for chemists seeking to develop innovative solutions in drug discovery and advanced materials.
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